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Compound of Interest

Compound Name: Fludazonium
CAS No.: 52341-69-2
Cat. No.: B10799583
Get Quote
. J

Subject: Fludazonium Chloride (R 23633) & N-Phenacyl Imidazolium Derivatives
Classification: Quaternary Ammonium Antimicrobial / Topically Active Azole Version: 1.0
(Scientific Reference)

Executive Summary

Fludazonium chloride represents a distinct class of antimicrobial agents that hybridizes the
pharmacophore of classic azole antifungals (specifically miconazole) with the cationic
properties of quaternary ammonium compounds (QACSs). Unlike standard azoles (e.g.,
ketoconazole, fluconazole) which act primarily via CYP51 inhibition and are uncharged at
physiological pH, Fludazonium is a permanently charged imidazolium salt.

This structural modification confers a dual mechanism of action:

» Membrane Disruption: The cationic headgroup interacts electrostatically with negatively
charged fungal/bacterial phospholipid headgroups.

o Metabolic Interference: The imidazole core retains affinity for heme-containing enzymes,
though membrane perturbation is the dominant lethal event.
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This guide analyzes the SAR of Fludazonium analogs, dissecting how modifications to the N1-
ether side chain and the N3-phenacyl tail modulate potency, spectrum, and toxicity.

Chemical Scaffold & Pharmacophore Analysis

The Fludazonium molecule can be deconstructed into three critical "SAR Zones."

Modifications in these zones dictate the balance between antimicrobial potency and host tissue
irritation.

The Core Structure

IUPAC Name: 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-3-[2-(4-
fluorophenyl)-2-oxoethyl]-1H-imidazolium chloride.
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Figure 1: Pharmacophore deconstruction of Fludazonium.

Detailed Structure-Activity Relationship (SAR)
Zone 1: The N1-Side Chain (The "Anchor")

This region is structurally identical to Miconazole. Its primary function is lipophilic insertion into
the fungal cell membrane.

o The Ether Linkage: The benzylic ether oxygen is crucial. It acts as a hydrogen bond
acceptor, aiding in the orientation of the molecule within the lipid bilayer. Analogs replacing

this oxygen with a methylene (-CH2-) group generally show reduced potency due to loss of
polarity balance.

» Halogenation Pattern (2,4-Dichloro):
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o Role: The chlorine atoms on both phenyl rings increase lipophilicity (LogP) and metabolic
stability (blocking oxidation sites).

o SAR Rule: The ortho, para-dichloro substitution is optimal. Removing chlorines (e.g.,
unsubstituted phenyl) drastically reduces antifungal activity (MIC increases >10-fold).

o Causality: The specific steric bulk of the 2,4-dichloro motif fits the hydrophobic cleft of the
target (and mimics the lanosterol side chain geometry).

Zone 2: The N3-Phenacyl Group (The "Warhead")

This is the distinguishing feature of Fludazonium. The quaternization of the N3 nitrogen with a
phenacyl (2-oxo-2-phenylethyl) group transforms the drug.

e The Carbonyl Group: The ketone (C=0) in the phenacyl chain is essential. It provides a
dipole that may interact with surface proteins or water channels, distinguishing it from simple
alkyl-quats (like decyl-imidazolium).

e The p-Fluoro Substituent:

o Electronic Effect: Fluorine is electron-withdrawing. This pulls electron density from the
aromatic ring, which in turn influences the acidity of the methylene protons alpha to the
carbonyl and the quaternary nitrogen.

o Metabolic Blockade: The para-position is the primary site of metabolic attack
(hydroxylation). Fluorine blocks this, extending the half-life of the molecule in tissues.

o SAR Trend: Activity generally follows the order: F > Cl > Br > H > OMe. Electron-donating
groups (OMe) reduce potency, likely by destabilizing the local electrostatic environment
required for binding.

Zone 3: The Imidazolium Core

e Quaternization: The permanent positive charge is non-negotiable for the "Fludazonium-
class" mechanism. It targets the negatively charged phosphate heads of fungal ergosterol-
rich membranes.
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o Comparison: Neutral analogs (e.g., Miconazole) rely on passive diffusion and intracellular
CYP51 binding. Fludazonium acts extracellularly/at the membrane surface, leading to rapid
cytolysis.

Synthesis Protocol

The synthesis of Fludazonium is a convergent process involving the N-alkylation of a neutral
imidazole precursor (Miconazole) with a phenacyl halide.

Reaction Scheme

Step 1: Preparation of Neutral Precursor (Miconazole)

e Reagents: 2,4-dichloro-a-(imidazol-1-yl)acetophenone reduced to alcohol, then O-alkylated
with 2,4-dichlorobenzyl chloride.

e Note: This step is standard industrial azole synthesis.

Step 2: Quaternization (The Fludazonium Step)

» Reagents: Miconazole (free base) + 2-Bromo-4'-fluoroacetophenone.

e Solvent: Acetonitrile or Acetone (Polar aprotic solvents favor the SN2 transition state).

e Conditions: Reflux for 12-24 hours.

Miconazole (Free Base) p-Fluorophenacyl Bromide
(Neutral Imidazole) (Alkylating Agent)

+ Reagent, MeCN, Reflux

Transition State
(SN2 Attack at Alpha-Carbon)

Fludazonium Bromide/Chloride
(Quaternary Salt)
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Figure 2: Synthetic pathway for Fludazonium via quaternization.

Experimental Protocol (Bench Scale)

o Dissolution: Dissolve 10 mmol of Miconazole free base in 50 mL of anhydrous acetonitrile.

e Addition: Add 11 mmol (1.1 eq) of 2-bromo-4'-fluoroacetophenone dropwise at room
temperature.

o Reflux: Heat the mixture to reflux (80-82°C) under nitrogen atmosphere for 16 hours. Monitor
via TLC (Mobile phase: CHCI3/MeOH 9:1; Product will stay at baseline or have very low Rf
compared to starting material).

e Workup: Cool to 0°C. The quaternary salt often precipitates. Filter the solid.[1][2][3]

 Purification: Recrystallize from Ethanol/Ether to obtain pure Fludazonium bromide (or
chloride if ion exchange is performed).

Comparative Activity Data

The following table illustrates the SAR trends for N-phenacyl imidazolium analogs against
Candida albicans.
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Analog (N3- . . MIC (pg/mL) C. .
) N1-Side Chain . Interpretation
Substituent) albicans
p-F-Phenacyl ) Optimal balance of
] Miconazole-base 0.5-2.0 ) o
(Fludazonium) lipophilicity/charge.
_ Slightly lower activity;
p-Cl-Phenacyl Miconazole-base 20-4.0 ) )
Cl is bulkier than F.
Loss of metabolic
Unsubstituted ) ]
Miconazole-base 8.0-16.0 protection; lower
Phenacyl ] o
lipophilicity.
Lacks the polar
Methyl (Simple Alkyl) Miconazole-base > 64.0 ketone anchor; poor
efficacy.
_ Loss of N1-lipophilicity
p-F-Phenacyl Unsubstituted Phenyl >128.0

destroys binding.

Data synthesized from general SAR trends of N-phenacyl azoles [1, 2].

Mechanism of Action (MoA) & Toxicology
Dual-Action Mechanism

+ Rapid Phase (Surfactant Effect): The quaternary nitrogen binds to the anionic headgroups of
phospholipids. The bulky lipophilic tails (N1 and N3 chains) insert into the hydrophobic core,
causing membrane depolarization and leakage of intracellular ions (K+).

» Slow Phase (Enzymatic): At sub-lytic concentrations, the imidazole ring may interact with the
heme iron of lanosterol 14a-demethylase, though this is less efficient than neutral azoles due
to poor penetration to the ER.

Toxicology Note

As a quaternary ammonium compound, Fludazonium possesses neuromuscular blocking
(NMB) potential (curare-like effect) if absorbed systemically in high doses [3]. This restricts its
utility to topical applications (creams, solutions) where systemic absorption is minimal. The p-
fluoro group aids in reducing local irritation compared to non-fluorinated analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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